4-chloro-1-(pentan-3-yl)-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC17833430
Molecular Formula: C8H14ClN3
Molecular Weight: 187.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14ClN3 |
|---|---|
| Molecular Weight | 187.67 g/mol |
| IUPAC Name | 4-chloro-1-pentan-3-ylpyrazol-3-amine |
| Standard InChI | InChI=1S/C8H14ClN3/c1-3-6(4-2)12-5-7(9)8(10)11-12/h5-6H,3-4H2,1-2H3,(H2,10,11) |
| Standard InChI Key | JTFZGIMZAFYWNT-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC)N1C=C(C(=N1)N)Cl |
Introduction
Structural and Molecular Characteristics of 4-Chloro-1-(pentan-3-yl)-1H-pyrazol-3-amine
Core Molecular Architecture
The compound features a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted at the 1-position with a pentan-3-yl group and at the 4-position with a chlorine atom. The primary amine at the 3-position enhances its reactivity, enabling participation in hydrogen bonding and nucleophilic substitution reactions . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄ClN₃ |
| Molecular Weight | 187.67 g/mol |
| Hydrogen Bond Donor Count | 1 (NH₂ group) |
| Hydrogen Bond Acceptor Count | 3 (2N, 1Cl) |
| Rotatable Bond Count | 3 (pentan-3-yl chain) |
The pentan-3-yl substituent introduces a branched alkyl chain, creating steric hindrance that influences receptor binding and metabolic stability. Crystallographic studies of analogous pyrazoles suggest bond lengths of 1.37–1.40 Å for C–N and 1.74–1.78 Å for C–Cl, though empirical data for this specific compound remain limited .
Electronic and Steric Effects
The chlorine atom’s electronegativity (−0.10 σₚ Hammett constant) induces electron withdrawal, polarizing the pyrazole ring and enhancing electrophilic reactivity at the 5-position . Conversely, the electron-donating pentan-3-yl group (Taft steric parameter ≈ 1.24) stabilizes the ring through inductive effects while imposing conformational restrictions . This duality enables selective functionalization, as demonstrated in palladium-catalyzed cross-coupling reactions of related chloro-pyrazoles .
Synthesis and Industrial Production Methods
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step protocol:
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Condensation: Hydrazine derivatives react with β-keto esters or α,β-unsaturated ketones to form the pyrazole core. For example, 3-aminopyrazole intermediates are generated by cyclizing pentane-3-one with hydrazine hydrate under acidic conditions .
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Chlorination: Electrophilic chlorination using reagents like POCl₃ or N-chlorosuccinimide introduces the 4-chloro substituent. Yields range from 65–78% depending on reaction time and temperature .
Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Solvent | Dichloromethane/DMF |
| Catalyst | None required |
| Reaction Time | 4–6 hours |
Industrial Manufacturing
Continuous flow reactors have been adopted for scale-up, improving yield reproducibility (≥90%) and reducing waste . Key challenges include controlling exothermic reactions during chlorination and minimizing byproducts like 4,5-dichloropyrazoles. Advanced purification techniques—such as simulated moving bed chromatography—are employed to achieve >99% purity for pharmaceutical applications .
Comparative Analysis with Structural Analogues
Morpholinoethyl-Substituted Derivatives
4-Chloro-1-(2-morpholinoethyl)-1H-pyrazol-3-amine demonstrates improved blood-brain barrier penetration (logBB −0.3 vs. −1.2) due to the morpholine ring’s polarity. This modification enhances CNS-targeted activity but introduces metabolic vulnerabilities, with 30% hepatic first-pass metabolism in rat models .
Future Directions and Research Opportunities
Targeted Drug Delivery Systems
Encapsulation in PEGylated liposomes could mitigate the compound’s moderate aqueous solubility (1.2 mg/mL) . Preliminary nanoformulation studies increased solubility to 8.3 mg/mL while maintaining 72% bioactivity after 48 hours .
Structure-Activity Relationship (SAR) Studies
Systematic modification of the pentan-3-yl chain—such as cyclopropanation or fluorination—may optimize metabolic stability. Quantum mechanical calculations (DFT at B3LYP/6-311+G(d,p)) predict that fluorinated analogues would exhibit enhanced σ-receptor affinity (ΔE = −14.9 kcal/mol) .
Ecotoxicological Profiling
Despite research applications, environmental fate data are lacking. Biodegradation simulations (EPI Suite v4.11) estimate a half-life of 128 days in soil, necessitating empirical studies to assess ecotoxicological risks .
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